molecular formula C19H27N3O5 B15209238 D-Valine, D-prolyl-D-tyrosyl- CAS No. 628282-03-1

D-Valine, D-prolyl-D-tyrosyl-

Cat. No.: B15209238
CAS No.: 628282-03-1
M. Wt: 377.4 g/mol
InChI Key: FIDNSJUXESUDOV-BZUAXINKSA-N
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Description

®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a pyrrolidine ring, and a carboxamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxyphenyl group and the carboxamido group. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting carboxamido groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carboxamido group can produce amines.

Scientific Research Applications

®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring and carboxamido group contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(®-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-methylbutanoic acid is unique due to its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

628282-03-1

Molecular Formula

C19H27N3O5

Molecular Weight

377.4 g/mol

IUPAC Name

(2R)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H27N3O5/c1-11(2)16(19(26)27)22-18(25)15(10-12-5-7-13(23)8-6-12)21-17(24)14-4-3-9-20-14/h5-8,11,14-16,20,23H,3-4,9-10H2,1-2H3,(H,21,24)(H,22,25)(H,26,27)/t14-,15-,16-/m1/s1

InChI Key

FIDNSJUXESUDOV-BZUAXINKSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]2CCCN2

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2

Origin of Product

United States

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